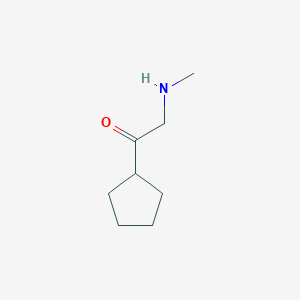
1-Cyclopentyl-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(methylamino)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a ketone derivative with a cyclopentyl ring and a methylamino group attached to an ethanone backbone. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopentyl-2-(methylamino)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ketone: Similar structure but lacks the methylamino group.
Cyclopentylethanone: Another ketone derivative with a cyclopentyl ring.
Methyl cyclopentyl ketone: Similar to cyclopentyl methyl ketone but with different substituents.
Uniqueness
1-Cyclopentyl-2-(methylamino)ethan-1-one is unique due to the presence of both a cyclopentyl ring and a methylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopentyl-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(10)7-4-2-3-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
CABBFPBEZRHTEX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
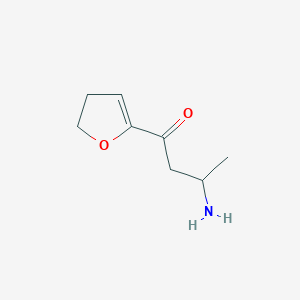

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)

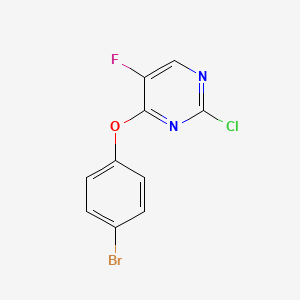
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

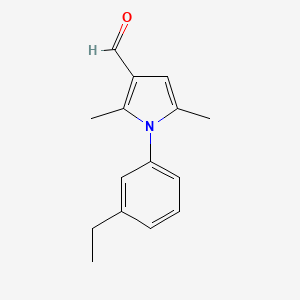
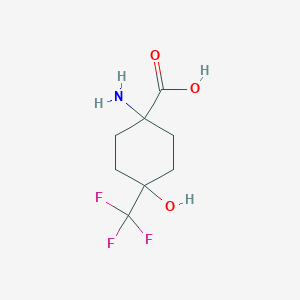
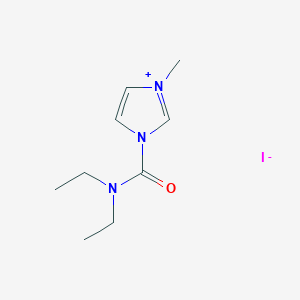
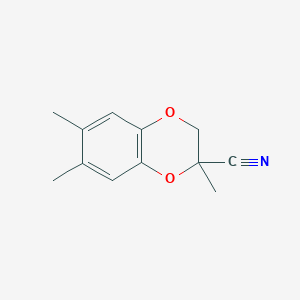

![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
